N-(1H-benzimidazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Overview
Description
N-(1H-benzimidazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that combines the structural features of benzimidazole and thiadiazole
Mechanism of Action
Target of Action
The primary target of N-(1H-benzimidazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .
Mode of Action
This compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site, causing a conformational change that increases the enzyme’s activity. In this case, the compound increases the catalytic action of GK . Molecular docking investigations predict that these derivatives have bonding interactions with the residues in the allosteric site of the GK protein .
Biochemical Pathways
The activation of glucokinase results in the increased conversion of glucose to glucose-6-phosphate, the first step in most glucose metabolism pathways. This leads to increased glycolysis and glycogen synthesis, and decreased glucose levels . Therefore, the compound can have significant hypoglycemic effects, making it potentially useful for the therapy of type-2 diabetes .
Result of Action
The activation of glucokinase and the subsequent increase in glucose metabolism can lead to a decrease in blood glucose levels . This can be particularly beneficial in the context of type-2 diabetes, where the body struggles to regulate glucose levels effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the condensation of 1H-benzimidazole-2-amine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-(1H-benzimidazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiparasitic agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-yl)-2-methylsulfonylbenzamide
- N-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine
- N-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-[(E)-phenyldiazenyl]-1-phenylmethanimine
Uniqueness
N-(1H-benzimidazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to its combined benzimidazole and thiadiazole moieties, which confer distinct electronic and steric properties. This combination enhances its biological activity and makes it a versatile scaffold for drug development .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-methylthiadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS/c1-6-9(18-16-15-6)10(17)14-11-12-7-4-2-3-5-8(7)13-11/h2-5H,1H3,(H2,12,13,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRGWAOTVAAWCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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